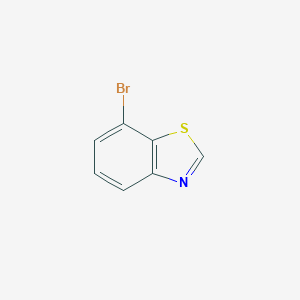

7-Bromobenzothiazole

Description

Contextualizing Benzothiazole (B30560) Scaffolds in Modern Chemical Research

Benzothiazole, a bicyclic compound formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, represents a significant scaffold in modern chemical research. Its core structure, containing both nitrogen and sulfur atoms within the five-membered thiazole ring fused to a six-membered benzene ring, imparts a unique blend of chemical reactivity and physical properties. This structural versatility allows for a wide range of substitutions on both the benzene and thiazole rings, leading to a vast array of derivatives with varied characteristics.

The benzothiazole scaffold is a prevalent motif found in numerous biologically active molecules, including natural products and pharmaceuticals. longdom.orgcrimsonpublishers.com Its presence in diverse compounds contributes to a broad spectrum of biological activities, making it a key pharmacophore in medicinal chemistry. longdom.orgcrimsonpublishers.comnih.govresearchgate.net Research highlights the importance of benzothiazole derivatives in the development of novel therapeutic agents with activities such as antitumor, antimicrobial, antidiabetic, anti-inflammatory, anticonvulsant, antiviral, antioxidant, and antitubercular properties. longdom.orgnih.govresearchgate.netderpharmachemica.comfrontiersin.orgrsc.orgresearchgate.netresearchgate.netwisdomlib.orgjocpr.com The widespread occurrence of the benzothiazole core in compounds with significant pharmacological potential underscores its value in the pharmaceutical industry. researchgate.net Furthermore, the benzothiazole system is found in various marine and terrestrial natural chemicals exhibiting beneficial biological properties. longdom.org Beyond medicinal applications, benzothiazoles are also utilized in material science, including as organic radicals and semiconductors, and historically in the production of dyes. derpharmachemica.comwikipedia.orgmdpi.com The ongoing exploration of benzothiazole derivatives reflects their continued importance as versatile building blocks and lead structures in the pursuit of new functional molecules. longdom.orgcrimsonpublishers.com

Historical Development of Halogenated Benzothiazole Synthesis and Applications

The history of benzothiazole synthesis dates back to the late 19th century, with early methods often involving the cyclization of 2-aminobenzenethiol derivatives. The introduction of halogen atoms onto the benzothiazole core has been a significant area of development, as halogen substituents can dramatically influence the chemical reactivity, physical properties, and biological activity of the resulting compounds.

Early synthetic approaches to halogenated benzothiazoles likely involved the halogenation of pre-formed benzothiazole or the cyclization of appropriately halogenated aniline (B41778) precursors. For instance, the condensation of 2-aminobenzenethiol with carbonyl or cyano group-containing substances is a commonly used method for synthesizing benzothiazole derivatives, and this approach can be adapted for halogenated precursors. mdpi.com Another method involves the reaction of ortho-halogenated aniline with isothiocyanates, carbon disulfide, and other reagents. mdpi.com Intramolecular cyclization of ortho-halogenated analogs also represents an alternative synthetic route. mdpi.com

The historical development of halogenated benzothiazole applications is closely linked to the broader uses of benzothiazoles. Their incorporation into dyes was an early application, with compounds like thioflavin being notable examples. derpharmachemica.comwikipedia.org As synthetic methodologies advanced, allowing for more controlled introduction of halogens at specific positions, the focus expanded to their use in pharmaceuticals and agrochemicals, driven by the observed biological activities of benzothiazole derivatives. longdom.orgnih.govresearchgate.netderpharmachemica.comfrontiersin.orgrsc.orgresearchgate.netresearchgate.netwisdomlib.orgjocpr.com The presence of a halogen atom, such as bromine, can influence properties like lipophilicity and electronic distribution, thereby impacting interactions with biological targets.

While specific historical details on the synthesis and applications solely of 7-Bromobenzothiazole in the early periods are less readily available in broad overviews, the general advancements in halogenation techniques and the growing understanding of structure-activity relationships within the benzothiazole class paved the way for the targeted synthesis and investigation of specific halogenated isomers like this compound. Research into related halogenated benzothiazoles, such as 2-amino-7-bromobenzothiazole or 6-bromobenzothiazole, demonstrates the ongoing interest in this class of compounds for various applications, including organic synthesis, pharmaceutical research, and dye production. lookchem.comuni.lu

Research Trajectories and Academic Significance of this compound within the Benzothiazole Class

Research trajectories involving this compound often focus on its synthesis and its subsequent transformation into more complex molecules. The bromine atom at the 7-position serves as a handle for various cross-coupling reactions, nucleophilic substitutions, and other functionalization strategies, allowing chemists to synthesize a wide range of novel benzothiazole derivatives. These derivatives can then be explored for potential applications in diverse fields. For instance, 2-amino-7-bromobenzothiazole has been explored as a building block in organic synthesis for creating various heterocyclic compounds and as a key intermediate in pharmaceutical research. lookchem.com

The academic significance of studying specific isomers like this compound lies in the ability to systematically investigate the effect of substituent position on chemical and biological properties. By comparing the reactivity and activity of this compound with other bromo-substituted benzothiazoles (e.g., 6-bromobenzothiazole) or with the unsubstituted benzothiazole, researchers can gain valuable insights into structure-property relationships. uni.lu This understanding is crucial for the rational design and synthesis of new molecules with desired characteristics.

Detailed research findings on this compound itself might include studies on optimized synthetic routes, its spectroscopic characterization, and its reactivity in specific transformations. While comprehensive data tables specifically for this compound's physical properties beyond basic information like molecular weight and predicted XLogP are not extensively detailed in the provided search results, its molecular formula is C7H4BrNS and its molecular weight is approximately 214.08 g/mol . nih.govamericanelements.comuni.lu It is described as 7-bromo-1,3-benzothiazole by IUPAC nomenclature. nih.govamericanelements.comuni.lu

The academic interest in this compound is also reflected in its appearance in patent literature and research databases, indicating its use and investigation in various chemical synthesis and discovery efforts. nih.govuni.lu The ability to selectively introduce a bromine atom at the 7-position provides a valuable tool for constructing libraries of benzothiazole derivatives for screening in diverse applications.

Table 1: Basic Chemical Identifiers

| Compound Name | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzothiazole | 7222 | C7H5NS | 135.19 |

| This compound | 11521350 | C7H4BrNS | 214.08 |

Table 2: Predicted Properties of this compound

| Property | Value | Source |

| XLogP3 (Predicted) | 3.1 | PubChem nih.gov |

| Monoisotopic Mass | 212.92478 Da | PubChem nih.gov |

Note: Interactive data tables are not directly supported in this format. The tables above present the data in a structured format.

The ongoing research involving this compound, particularly in the synthesis of novel heterocyclic compounds and in pharmaceutical research, highlights its continued academic significance as a key intermediate and a subject for exploring the chemical space around the benzothiazole scaffold. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHGDDIOQDNKSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467975 | |

| Record name | 7-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-70-4 | |

| Record name | 7-Bromobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Bromobenzothiazole and Its Functionalized Derivatives

Regioselective Bromination Strategies for Benzothiazoles at Position 7

Achieving regioselective bromination at the C-7 position of the benzothiazole (B30560) ring can be challenging due to the potential for substitution at other positions. Several strategies have been developed to address this, including direct halogenation protocols and indirect routes involving functionalized precursors.

Direct Halogenation Protocols (e.g., Bromination of 7-Aminobenzothiazole)

Direct bromination of benzothiazole derivatives can sometimes lead to a mixture of products substituted at different positions. However, the presence of activating groups, such as an amino group at the C-7 position, can potentially direct bromination to specific sites. While direct bromination of 7-aminobenzothiazole specifically at the C-7 position (which is already substituted) is not a typical synthetic route for introducing bromine at C-7, related direct bromination methods exist for other positions or on different benzothiazole precursors. For instance, direct bromination of 2,1,3-benzothiadiazoles can occur successively at positions 4 and 7 under specific conditions, such as using bromine in 47% HBr at elevated temperatures. acs.org This suggests that carefully controlled direct halogenation, potentially with directing groups or specific reaction conditions, could be explored for achieving regioselectivity in benzothiazole systems.

Another approach involves the in situ generation of thiocyanogen (B1223195) using ammonium (B1175870) thiocyanate (B1210189) and bromine, which has been used in the synthesis of 2-aminobenzothiazole (B30445) derivatives. ucl.ac.be Similarly, benzyltrimethylammonium (B79724) tribromide has been employed as an electrophilic bromine source for the conversion of substituted arylthioureas to 2-aminobenzothiazoles under mild conditions, minimizing the formation of brominated side products compared to molecular bromine. rjpbcs.comindexcopernicus.com While these examples focus on the formation of the benzothiazole ring and/or bromination at other positions (like C-6), they illustrate the reagents and conditions that might be adapted or modified for regioselective C-7 bromination.

Indirect Synthetic Routes via Precursors and Subsequent Bromine Introduction

Indirect synthetic routes often involve the preparation of a benzothiazole precursor with a leaving group or a functional group that can be selectively transformed into a bromine atom at the C-7 position. One such strategy involves the cyclization of suitable substituted anilines. For example, 2-amino-7-bromobenzothiazole can be prepared via the cyclization of phenylthioureas as synthetic precursors. nih.gov This method allows for the introduction of the bromine atom in the starting aniline (B41778) derivative at a position that ultimately corresponds to the C-7 position in the final benzothiazole ring.

Another indirect approach involves the synthesis of 7-bromobenzothiazole-2-carboxylic acid, which typically involves the bromination of a benzothiazole precursor followed by carboxylation. This suggests a sequence where bromination is performed on a pre-functionalized benzothiazole or a precursor that facilitates regioselective bromine introduction at C-7 before further functionalization (like carboxylation at C-2).

Research has also explored the synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes from N,N-diethyl O-3-halophenylcarbamates using ortho-lithiation and electrophilic cyclization strategies. researchgate.net Although this pertains to benzo[b]thiophenes, the principle of using pre-functionalized phenyl derivatives and controlled cyclization to achieve regioselective halogenation at a position analogous to C-7 in benzothiazoles is relevant.

Multicomponent Reactions (MCRs) Incorporating this compound Moieties

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the rapid assembly of complex molecules from three or more starting materials in a single pot. tcichemicals.comnih.govpreprints.org Incorporating this compound moieties into MCRs offers an efficient route to synthesize complex conjugates containing this important scaffold.

One-Pot Synthetic Approaches for Complex this compound Conjugates

One-pot synthetic approaches utilizing MCRs can significantly streamline the synthesis of complex molecules featuring the this compound structure. These reactions bring together multiple reactants in a single vessel, minimizing purification steps and reaction time. While specific examples of MCRs explicitly incorporating this compound as a direct starting material in the literature are less common compared to using simpler benzothiazole or aminobenzothiazole derivatives, the principles of MCRs can be applied to create complex structures where a this compound unit is present.

MCRs like the Ugi, Passerini, and Hantzsch reactions are well-established methods for generating molecular complexity in one step. tcichemicals.comnih.govbeilstein-journals.org By designing reactants that include a pre-synthesized this compound core or a precursor that forms this core in situ during the MCR, complex conjugates can be constructed. For instance, if a suitable aniline derivative containing a bromine atom at the position that will become C-7 of the benzothiazole is used in a cyclization-based MCR that forms the benzothiazole ring, a this compound derivative could be obtained in a one-pot process.

Research on the synthesis of 2-aminobenzothiazoles via the cyclization of aryl isothiocyanates and anilines, or tetrabutylammonium (B224687) thiocyanate and anilines, using benzyltrimethylammonium tribromide as a catalyst demonstrates a one-pot approach to form substituted 2-aminobenzothiazoles. indexcopernicus.com Adapting such methods with a 4-bromoaniline (B143363) precursor could potentially lead to the formation of 2-amino-7-bromobenzothiazole in a one-pot fashion.

Although not strictly MCRs, one-pot procedures for synthesizing benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a catalyst in aqueous medium have been reported. organic-chemistry.org These examples highlight the efficiency of one-pot strategies in benzothiazole synthesis, which could potentially be extended to include methods for introducing a bromine atom at the C-7 position during or after the cyclization.

Transition-Metal-Catalyzed Approaches in this compound Synthesis

Transition-metal catalysis, particularly palladium catalysis, plays a crucial role in the synthesis and functionalization of heterocyclic compounds, including benzothiazoles. mdpi.comresearchgate.net These methods offer powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cyclization and Coupling Methodologies

Palladium-catalyzed methodologies are widely used in the synthesis of benzothiazoles and the functionalization of halogenated aromatic and heteroaromatic systems like this compound.

Palladium-Catalyzed Cyclization: Palladium catalysis can be employed in the cyclization reactions that form the benzothiazole ring system. For example, palladium-catalyzed C-H functionalization/intramolecular C-S bond formation processes have been developed for the synthesis of 2-substituted benzothiazoles from thiobenzanilides. jst.go.jpacs.org This approach involves the catalytic formation of a C-S bond to close the thiazole (B1198619) ring. While these specific examples focus on 2-substituted benzothiazoles, similar palladium-catalyzed cyclization strategies could potentially be adapted to synthesize 7-substituted benzothiazoles, including those with a bromine atom at the C-7 position, by starting with appropriately substituted precursors.

Another palladium-catalyzed cyclization involves the synthesis of 2-aminobenzothiazoles through a DMSO-mediated C-H sulfurization of two isothiocyanates. scispace.com This method provides access to 2-aminobenzothiazole derivatives and illustrates the utility of palladium in facilitating the formation of the benzothiazole core.

Palladium-Catalyzed Coupling: this compound, with its reactive carbon-bromine bond, is a valuable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the C-7 position, enabling the synthesis of functionalized this compound derivatives or using this compound as a coupling partner to build more complex structures.

Palladium-catalyzed cross-coupling reactions are well-established for coupling heteroaryl halides, including bromobenzothiazoles, with various nucleophiles. nih.govresearchgate.net For instance, palladium-catalyzed coupling of heteroaryl halides with secondary alkylzinc reagents has been reported, demonstrating high selectivity. nih.govmit.edu Electron-rich heteroaryl bromides, such as 5-bromobenzothiazole (B1273570), have also been shown to undergo palladium-catalyzed coupling in high yields. researchgate.net While these examples may not specifically detail couplings of this compound, they highlight the general applicability of palladium catalysis for functionalizing bromobenzothiazole systems.

Research has also demonstrated palladium-catalyzed C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles, providing a concise method for forming new carbon-carbon bonds. rsc.org Although this involves direct functionalization of C-H bonds, it underscores the versatility of palladium catalysis in creating diverse benzothiazole derivatives.

Furthermore, palladium-catalyzed C-N and C-O bond formation reactions have been developed for coupling bromo-substituted heteroaromatic compounds, such as 4-bromo-7-azaindoles, with amides, amines, amino acid esters, and phenols. beilstein-journals.org These methodologies, while applied to a different heterocyclic system, illustrate the potential for palladium-catalyzed reactions to introduce various functional groups at the site of the bromine atom in this compound.

The Suzuki-Miyaura reaction, a prominent palladium-catalyzed cross-coupling, has been used to couple bromobenzothiazole derivatives with boronic acids or esters to form biaryl systems. escholarship.org This is a common strategy for extending the molecular architecture from the this compound core.

Copper-Promoted Cycloaddition Reactions Involving Bromobenzothiazoles

Copper-promoted cycloaddition reactions represent a valuable strategy for the synthesis of complex heterocyclic systems involving bromobenzothiazoles. These reactions can provide tunable access to different isomeric structures depending on the substitution pattern of the benzothiazole reactant. For instance, copper salts have been shown to promote cycloaddition reactions of sydnones and terminal alkynes, leading to a significant reduction in reaction times compared to thermal methods. chemistryviews.orgwhiterose.ac.uk

In the context of benzothiazoles, copper-promoted cycloaddition of α-methylenyl isocyanides with benzothiazoles has been explored, offering a route to benzo[d]imidazothiazoles. acs.org When benzothiazoles with a C2-H or C2-C bond are used, benzo[d]imidazo[2,1-b]thiazoles can be obtained through a rearrangement involving C-S bond cleavage and formation. acs.org Conversely, using 2-chloro- or 2-bromobenzothiazoles under similar copper-promoted conditions selectively yields the isomeric benzo[d]imidazo[5,1-b]thiazoles. acs.org These reactions can proceed efficiently at room temperature with moderate to excellent yields and tolerate a range of functional groups. acs.org For example, 7-bromo-2-tosylbenzo[d]imidazo[2,1-b]thiazole was synthesized in 62% yield using tosylmethyl isocyanide and a substituted benzothiazole under copper-promoted conditions. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound and its derivatives aims to minimize environmental impact through the use of more sustainable methods. This includes employing energy-efficient techniques like microwave irradiation and utilizing catalytic systems to enhance reaction efficiency and yields.

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis offers a greener approach by significantly reducing reaction times and often improving yields compared to conventional heating methods. This technique has been applied in the synthesis of various benzothiazole derivatives. For example, the condensation of 2-aminothiophenols with carboxylic acids under microwave irradiation is a known method for synthesizing 2-arylbenzothiazoles. researchgate.net While specific examples focusing solely on microwave-assisted synthesis of this compound were not prominently found, microwave irradiation has been successfully employed in cross-coupling reactions involving bromobenzothiazoles, such as Suzuki reactions, often utilizing palladium catalysts. nih.gov The use of microwave irradiation in such transformations contributes to the efficiency of functionalizing bromobenzothiazole scaffolds.

Catalyst-Mediated Reactions for Enhanced Efficiency and Yields

Catalyst-mediated reactions are central to green chemistry as they can lower energy requirements, reduce waste, and improve selectivity and yields. Various metal catalysts, particularly palladium and copper complexes, play a crucial role in the synthesis and functionalization of bromobenzothiazoles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are widely used for C-C bond formation involving aryl halides like this compound. These reactions often employ palladium acetate (B1210297) wikipedia.orgfishersci.nlfishersci.atamericanelements.comereztech.com or Pd(PPh₃)₄ as catalysts. nih.gov For instance, Pd(PPh₃)₄ has been identified as a preferred catalyst in microwave-promoted cross-coupling reactions of 2-aminobenzothiazoles, including those with bromo substituents. nih.gov

Copper catalysts, such as copper(I) iodide (CuI) nih.govwikipedia.orgamericanelements.com and copper(II) acetate (Cu(OAc)₂) ereztech.comfishersci.seamericanelements.comthegoodscentscompany.com, are also frequently used in benzothiazole chemistry. Copper-catalyzed Ullmann-type reactions are effective for C-S and C-N bond formation, which can be relevant in constructing the benzothiazole core or functionalizing it. mdpi.com For example, a Cu(OAc)₂/Cs₂CO₃ system in DMF at elevated temperatures was found to be effective for the Ullmann-type reaction of 2-iodoanilines and sodium dithiocarbamates to synthesize 2-aminobenzothiazoles. mdpi.com Copper catalysts also play a role in cycloaddition reactions as discussed earlier. chemistryviews.orgwhiterose.ac.ukacs.org

Ligands such as triphenylphosphine (B44618) (PPh₃) wikipedia.orgfishersci.befishersci.caatamankimya.comatamanchemicals.com are commonly used in combination with metal catalysts to enhance their activity and selectivity in these transformations.

Research findings highlight the effectiveness of various catalytic systems:

| Catalyst System | Reaction Type | Notes | Reference |

| Pd(OAc)₂, Cs₂CO₃, CuBr, t-Bu₃P | Arylation of benzothiazole with aryl bromides | Conducted at 150 °C in a sealed tube. | researchgate.net |

| Pd(PPh₃)₄ | Microwave-promoted cross-coupling of 2-aminobenzothiazoles | Preferred catalyst, approximately 0.05-0.1 mol%. | nih.gov |

| Cu(OAc)₂, Cs₂CO₃ | Ullmann-type reaction (C-S bond formation) | Used in DMF at 120 °C for synthesis of 2-aminobenzothiazoles. | mdpi.com |

| CuCl₂, K₂CO₃ | Condensation of aminothiophenols with thiocarbamoyl chloride | Mild conditions, good yields of 2-aminobenzothiazoles. | mdpi.com |

| CuBr, t-BuOK | Reaction of 2-bromo or 2-iodoanilines with thiocarbamoyl chloride | Good yields of 2-aminobenzothiazoles. | mdpi.com |

| RuCl₃ | Intramolecular oxidative coupling of N-arylthioureas | Up to 91% yield of 2-aminobenzothiazoles. | mdpi.com |

| Pd(OAc)₂ | Intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas | Similar yields to RuCl₃ for 2-(dialkylamino)benzothiazoles. | mdpi.com |

These examples demonstrate the diverse catalytic approaches employed to synthesize and functionalize benzothiazoles, including strategies applicable to the synthesis of this compound derivatives.

Solid-Phase Organic Synthesis (SPOS) of this compound Derivatives

Solid-Phase Organic Synthesis (SPOS) offers advantages in the preparation of compound libraries and simplifies purification procedures. This methodology involves attaching a starting material to a solid support (resin) and performing sequential reactions. SPOS has been successfully applied to the synthesis of 2-aminobenzothiazoles, which can serve as precursors for this compound derivatives through appropriate functionalization strategies. nih.govmdpi.comwiley.com

A traceless solid-supported protocol for the synthesis of 2-aminobenzothiazoles has been described, utilizing a resin-bound acyl-isothiocyanate and anilines. nih.gov Cyclization of the resulting resin-bound thiourea (B124793) intermediates generates the 2-aminobenzothiazole scaffold. nih.gov Further elaboration can be performed on the solid support before the final product is cleaved from the resin. nih.gov While the direct solid-phase synthesis of this compound itself is not explicitly detailed in the search results, this solid-phase methodology for 2-aminobenzothiazoles provides a platform for synthesizing functionalized derivatives, including those with a bromine atom at the 7-position, through the appropriate choice of aniline starting material or post-cyclization bromination on the solid support. nih.gov

For instance, 2-amino-7-bromobenzothiazole has been synthesized as a white solid with a melting point of 189-191 °C (from ethanol) using a method involving phenylthioureas as precursors, which can be adapted to solid-phase synthesis. nih.gov The application of SPOS in this area facilitates the creation of diverse libraries of benzothiazole compounds. nih.govmdpi.com

Chemical Reactivity and Mechanistic Investigations of 7 Bromobenzothiazole

Electrophilic Aromatic Substitution Patterns and Regioselectivity at Position 7

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of benzothiazole (B30560) is influenced by the electronic nature of both the fused thiazole (B1198619) ring and any existing substituents. The thiazole portion is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack compared to benzene itself.

Nucleophilic Aromatic Substitution (SNAr) on 7-Bromobenzothiazole

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides. lasalle.edu This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom) to stabilize the negatively charged intermediate, known as the Meisenheimer complex. masterorganicchemistry.comlibretexts.org

In this compound, the fused thiazole ring acts as an electron-withdrawing group. However, its activating effect at the C7 position is not as pronounced as that of a nitro group, for example. Consequently, SNAr reactions at the C7 position of this compound are challenging and often require forcing conditions, such as high temperatures and strong nucleophiles. nih.govoup.com The reaction proceeds via the addition of a nucleophile to the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate, followed by the elimination of the bromide ion to restore aromaticity. cas.cnresearchgate.net While less common than at the C2 position, which is more activated, SNAr at C7 can be achieved with potent nucleophiles under specific conditions. researchgate.net

Cross-Coupling Reactions of this compound

The bromine atom at the C7 position makes this compound an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.orgyonedalabs.com this compound readily participates in Suzuki-Miyaura reactions with various aryl and heteroaryl boronic acids or their esters. researchgate.net These reactions are typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, in the presence of a phosphine (B1218219) ligand and a base. nih.govresearchgate.net

The choice of ligand is crucial for the reaction's efficiency, especially with sterically hindered substrates. nih.gov The reaction has been used to synthesize a variety of 7-arylbenzothiazole derivatives, which are of interest for their potential biological activities. A ligand-free Suzuki-Miyaura coupling methodology has been developed for sterically hindered 2-aryl-7-bromobenzothiazoles, which relies on the coordinating properties of the benzothiazole ring nitrogen to form a palladacyclic intermediate. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives

| Boronic Acid/Ester | Catalyst | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 7-Phenylbenzothiazole | 92% |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | Na₂CO₃ / Dioxane, H₂O | 7-(4-Methoxyphenyl)benzothiazole | 95% |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ / DMF | 7-(Thiophen-2-yl)benzothiazole | 88% |

The Heck reaction is a palladium-catalyzed method for forming a carbon-carbon bond between an unsaturated halide and an alkene. organic-chemistry.orgnih.gov this compound can be coupled with various activated alkenes, such as acrylates, styrenes, and acrylonitriles, in the presence of a palladium catalyst and a base. sioc-journal.cn

The reaction typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. nih.govchemrxiv.org This reaction provides a direct route to 7-vinylbenzothiazole derivatives.

Table 2: Examples of Heck Coupling with this compound

| Alkene | Catalyst/Ligand | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N / DMF | 7-Styrylbenzothiazole | 85% |

| Ethyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ / Acetonitrile | Ethyl 3-(benzothiazol-7-yl)acrylate | 90% |

| Acrylonitrile | Pd(OAc)₂ | NaOAc / DMA | 3-(Benzothiazol-7-yl)acrylonitrile | 78% |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org this compound is a suitable electrophile for this reaction. beilstein-journals.org The required organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt, such as ZnCl₂. researchgate.net

This coupling method is known for its high functional group tolerance and has been applied in the synthesis of complex molecules. dntb.gov.uabeilstein-journals.org The reaction of this compound with various alkyl, aryl, or vinylzinc reagents provides access to a diverse range of 7-substituted benzothiazoles. beilstein-journals.org

The versatility of the C-Br bond in this compound extends to other important coupling reactions:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org this compound can be reacted with primary or secondary amines to produce 7-aminobenzothiazole derivatives. libretexts.orgyoutube.com The choice of phosphine ligand is critical for achieving high yields and accommodating a wide range of amine substrates. nih.gov

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, using a palladium catalyst and a copper(I) co-catalyst, to form arylalkynes. wikipedia.orgorganic-chemistry.org this compound can be efficiently coupled with various alkynes to synthesize 7-alkynylbenzothiazoles, which are valuable intermediates for further transformations. libretexts.org

C-O and C-S Coupling: Analogous to the Buchwald-Hartwig amination, palladium-catalyzed methods exist for the formation of C-O and C-S bonds. wikipedia.org this compound can be coupled with alcohols, phenols, or thiols to generate the corresponding 7-alkoxy, 7-aryloxy, or 7-thioether derivatives of benzothiazole.

Cycloaddition Reactions Involving this compound and its Derivatives

The benzothiazole core, while aromatic, can participate in cycloaddition reactions, offering pathways to more complex fused heterocyclic systems. The presence of the bromine atom at the 7-position can influence the electronic properties of the benzothiazole ring system, thereby affecting its reactivity in such transformations. Research has demonstrated the utility of this compound derivatives in specialized cycloaddition reactions.

One notable example is the copper-promoted cycloaddition of α-methylenyl isocyanides with benzothiazoles. This reaction provides a tunable route to benzo[d]imidazothiazole isomers. acs.org In a specific application of this methodology, a this compound derivative was successfully used as a substrate. When tosylmethyl isocyanide was reacted with a suitable this compound precursor under copper catalysis, it yielded 7-bromo-2-tosylbenzo[d]imidazo[2,1-b]thiazole. acs.org This transformation proceeds through a novel rearrangement mechanism that involves the cleavage of a C–S bond and the formation of a new one. acs.org

While the broader benzothiazole class undergoes various cycloadditions, such as [3+2] dearomative cycloadditions to form hydropyrrolo[2,1-b]thiazole compounds, specific examples detailing the participation of this compound itself are specialized. nih.gov The general reactivity patterns include [2+2+2] cycloadditions involving the C=N bond and [4+2] cycloadditions where derivatives like 2-vinylbenzothiazoles act as the diene component. thieme-connect.de Furthermore, 1,3-dipolar cycloaddition reactions are employed to create fused systems, such as synthesizing 1,2,3-triazole-fused benzothiazoles from benzothiazole-functionalized alkynes and aryl azides. researchgate.net

The following table summarizes a key cycloaddition reaction involving a this compound derivative.

Table 1: Copper-Promoted Cycloaddition of a this compound Derivative acs.org

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield |

|---|---|---|---|---|

| This compound derivative | Tosylmethyl isocyanide | Cu(OAc)₂, Cs₂CO₃, DMSO | 7-bromo-2-tosylbenzo[d]imidazo[2,1-b]thiazole | 62% |

Ring-Opening Reactions and Subsequent Chemical Transformations of the Benzothiazole Nucleus

The benzothiazole ring, despite its aromatic stability, can be induced to undergo ring-opening reactions under specific conditions. These reactions are synthetically valuable as they unmask functional groups, providing a route to complex substituted benzene derivatives that might be otherwise difficult to synthesize. researchgate.net The cleavage typically occurs at the C-S or C-N bond of the thiazole portion of the molecule.

A significant method for the cleavage of the benzothiazole nucleus is through oxidative ring-opening. Under mild oxidative conditions, using reagents like magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents, various benzothiazole derivatives can be converted into acyl aminobenzene sulfonate esters. researchgate.netscholaris.ca The proposed mechanism for this transformation involves the opening of the thiazole ring, which is followed by the oxidation of the resulting thiol intermediate. researchgate.netscholaris.ca While this compound was not the specific substrate reported, related isomers such as 5-bromobenzothiazole (B1273570) have been shown to undergo this reaction, yielding the corresponding acylamidobenzene sulfonate ester. scholaris.ca This indicates the applicability of the methodology to brominated benzothiazole systems.

Another approach to inducing ring-opening involves coordination to a metal ion. For instance, the reaction of benzothiazole and 6-nitrobenzothiazole (B29876) with silver(I) salts promotes the cleavage of the thiazole ring in non-basic media. rsc.org The resulting silver(I) complexes react with alcohols at room temperature, leading to ring-opened products. This demonstrates that Lewis acid complexation can be a potent strategy for activating the benzothiazole ring towards nucleophilic attack and subsequent cleavage. rsc.org

These ring-opening strategies transform the relatively inert benzothiazole nucleus into versatile intermediates, such as 2-aminoarylthiols or their oxidized sulfonic acid derivatives, which can be used in further synthetic elaborations. researchgate.net

The table below details a representative oxidative ring-opening reaction of a related bromobenzothiazole isomer.

Table 2: Oxidative Ring-Opening of a Bromobenzothiazole Derivative scholaris.ca

| Substrate | Reagents | Solvent | Product Type | Yield |

|---|---|---|---|---|

| 5-Bromobenzothiazole | Magnesium monoperoxyphthalate hexahydrate (MMPP) | Ethanol | Acylamidobenzene sulfonate ester | 33% |

Advanced Applications of 7 Bromobenzothiazole As a Key Research Intermediate

Building Block for Novel Heterocyclic Architectures

The presence of a bromine atom at the 7-position of the benzothiazole (B30560) ring makes 7-Bromobenzothiazole an excellent substrate for various cross-coupling reactions, enabling the synthesis of a diverse array of novel heterocyclic architectures. Palladium-catalyzed reactions, in particular, have proven to be highly effective in forming new carbon-carbon and carbon-heteroatom bonds at the C7 position.

One of the most widely employed methods is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of this compound with a variety of organoboron compounds, such as boronic acids and boronic esters, in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl substituents at the 7-position, leading to the formation of complex, multi-ring heterocyclic systems. The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

In this reaction, the palladium catalyst facilitates the coupling between this compound and an organoboron reagent (R-B(OR')2), where R can be a variety of organic substituents.

The versatility of the Suzuki-Miyaura reaction has been demonstrated in the synthesis of numerous novel heterocyclic compounds. For instance, by coupling this compound with different arylboronic acids, researchers have successfully synthesized a library of 7-arylbenzothiazole derivatives. These derivatives often exhibit interesting photophysical and biological properties, making them attractive targets for drug discovery and materials science.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions, such as the Stille coupling (using organotin reagents), Heck coupling (using alkenes), and Buchwald-Hartwig amination (using amines), can also be employed to functionalize this compound. These reactions further expand the scope of accessible heterocyclic architectures, allowing for the creation of molecules with tailored electronic and steric properties.

The table below summarizes some of the key cross-coupling reactions utilized with this compound to construct novel heterocyclic frameworks.

| Reaction Name | Coupling Partner | Resulting Structure | Significance |

| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids) | 7-Aryl/Alkenyl/Alkyl-benzothiazoles | High functional group tolerance, mild reaction conditions, commercially available reagents. |

| Stille Coupling | Organotin Reagents | 7-Aryl/Alkenyl/Alkynyl-benzothiazoles | Effective for a wide range of coupling partners, though organotin reagents are toxic. |

| Heck Coupling | Alkenes | 7-Alkenylbenzothiazoles | Forms C-C bonds with alkenes, useful for extending conjugation. |

| Buchwald-Hartwig Amination | Amines | 7-Aminobenzothiazole Derivatives | Forms C-N bonds, introducing nitrogen-containing functionalities. |

These synthetic strategies underscore the importance of this compound as a pivotal intermediate, providing a gateway to a vast chemical space of novel heterocyclic compounds with potential applications in medicinal chemistry, agrochemicals, and materials science.

Precursor in the Development of Functionalized Materials

The electron-deficient nature of the benzothiazole ring system, combined with the ability to introduce various functional groups at the 7-position via the bromo-substituent, makes this compound a highly attractive precursor for the development of functionalized materials, particularly in the field of organic electronics.

A closely related and illustrative example is the use of 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde, a derivative of the benzothiadiazole core, as a critical intermediate in the synthesis of advanced materials for organic electronics. nbinno.com This compound serves as a vital building block for non-fullerene acceptors (NFAs) used in organic solar cells (OSCs) . nbinno.com The incorporation of this brominated benzothiadiazole unit allows for the fine-tuning of the electronic band gap and charge mobility of the resulting materials, which are crucial parameters for efficient solar energy conversion. nbinno.com

Similarly, this compound can be utilized as a precursor to synthesize conjugated polymers and small molecules for organic electronic devices. Through polymerization reactions, such as Suzuki or Stille polycondensation, this compound can be incorporated into polymer backbones, alternating with electron-rich units. This "donor-acceptor" architecture is a common and effective strategy for creating low bandgap materials suitable for OSCs and other optoelectronic applications.

The functionalization of the 7-position allows for the modulation of key material properties:

Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, thereby influencing its charge injection/extraction properties and its absorption spectrum.

Morphology and Solubility: Attaching solubilizing alkyl chains or other functional groups can improve the processability of the material from solution, which is essential for the fabrication of large-area electronic devices. These side chains also influence the solid-state packing of the molecules, which in turn affects charge transport.

Photophysical Properties: The extended conjugation achieved through coupling reactions at the 7-position can lead to materials with strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, a desirable characteristic for light-harvesting applications.

Furthermore, derivatives of this compound are valuable precursors for organic light-emitting diodes (OLEDs) . nbinno.com The electron-deficient benzothiazole core can be incorporated into charge-transport or emissive layers within an OLED device. The ability to functionalize the molecule at the 7-position provides a means to optimize the material's performance, leading to enhanced brightness, color purity, and operational stability of the OLED. nbinno.com

The following table highlights the role of this compound as a precursor in different types of functionalized materials.

| Material Type | Application | Role of this compound | Key Properties Influenced |

| Conjugated Polymers | Organic Solar Cells (OSCs) | Monomer unit in donor-acceptor copolymers. | Bandgap, HOMO/LUMO levels, solubility, morphology. |

| Small Molecules | Organic Field-Effect Transistors (OFETs) | Core building block for semiconductor materials. | Charge carrier mobility, solid-state packing, stability. |

| Emissive Materials | Organic Light-Emitting Diodes (OLEDs) | Precursor for emissive or charge-transport layers. | Emission color, quantum efficiency, device lifetime. |

The strategic use of this compound as a precursor enables the rational design and synthesis of a new generation of high-performance organic materials for a wide range of electronic and optoelectronic applications.

Role in Analytical Chemistry Research (e.g., as a Research Reagent)

While the primary applications of this compound are centered on its role as a synthetic intermediate, it also holds potential as a research reagent in analytical chemistry. Its well-defined structure and reactivity can be exploited in the development of new analytical methodologies.

One potential application is in the development of derivatizing agents for chromatography. The benzothiazole moiety can be functionalized to introduce a chromophore or fluorophore, and the reactive bromine atom allows for the coupling of this tag to analyte molecules. This can enhance the detectability of analytes that lack a strong chromophore or fluorophore, enabling their sensitive detection by techniques such as high-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detection.

Furthermore, this compound and its derivatives could serve as standards or reference compounds in the development and validation of analytical methods. For instance, in environmental or industrial process monitoring, where benzothiazole-type compounds may be present as pollutants or intermediates, having a well-characterized standard like this compound is crucial for accurate quantification.

The potential roles of this compound in analytical chemistry research are summarized in the table below.

| Application Area | Function of this compound | Analytical Technique |

| Derivatization | Reagent to introduce a detectable tag. | HPLC, Gas Chromatography (GC) |

| Method Development | Reference standard for compound identification. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Quantitative Analysis | Calibrant for determining the concentration of related compounds. | Chromatography, Spectroscopy |

It is important to note that while the potential for these applications exists, the current body of scientific literature does not extensively detail the use of this compound in analytical chemistry research. Its primary and well-documented role remains as a versatile building block in synthetic organic and materials chemistry.

Structure Activity Relationship Sar Studies of 7 Bromobenzothiazole Derivatives in Medicinal Chemistry Research

Impact of the 7-Bromo Substituent on Pharmacophoric Features and Receptor Interactions

The pharmacophoric features of a molecule are the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. The presence of a bromine atom at the 7-position of the benzothiazole (B30560) ring can influence these features. Bromine is an electronegative and relatively bulky atom. Its electronic effect is primarily electron-withdrawing through inductive effects, although it also possesses a less significant electron-donating effect through resonance. These electronic properties can alter the charge distribution across the benzothiazole system, potentially affecting interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions with amino acid residues in the binding site of a receptor.

Sterically, the bromine atom at the 7-position occupies a specific volume, which can lead to either favorable or unfavorable steric interactions within the receptor binding pocket. The precise impact depends heavily on the shape and size of the binding site and the orientation of the ligand. While general SAR studies on benzothiazoles highlight the importance of substituents on the benzene (B151609) ring for activity chemchart.com, detailed research specifically isolating the impact of the 7-bromo substituent on the precise pharmacophoric features and direct receptor interactions across a broad range of biological targets is not extensively documented in the immediately available literature. However, in the context of anti-inflammatory activity of certain 2-aminobenzothiazole (B30445) derivatives, it was observed that electron-withdrawing groups like chlorine or methoxy (B1213986) at the 4 or 5 position showed better activity, whereas the same substituents at the 6 or 7 position resulted in decreased activity. This suggests that substitution at the 7-position, at least in this specific class and activity, can have a detrimental effect on the interaction with the biological target compared to substitution at other positions on the benzene ring.

Modulation of Molecular Recognition and Binding Affinity through 7-Bromination

Molecular recognition is the specific interaction between two molecules, such as a ligand and a receptor, through non-covalent forces. Binding affinity is a quantitative measure of the strength of this interaction. The introduction of a bromine atom at the 7-position can modulate molecular recognition and binding affinity through a combination of electronic and steric effects.

The electron-withdrawing nature of bromine can influence the polarity and hydrogen bonding potential of the benzothiazole core, affecting its ability to be recognized by and bind to a target protein. The steric bulk of the bromine atom can also play a critical role. It might create new van der Waals interactions with the receptor, or conversely, lead to steric clashes that reduce binding affinity. The position of the bromine at the 7-position places it on the periphery of the benzothiazole scaffold, and its influence on binding will depend on whether this region of the molecule is involved in key interactions with the target.

Specific studies focusing solely on quantifying the change in binding affinity upon 7-bromination of a benzothiazole series targeting a particular receptor were not prominently found in the search results. However, the general principle of halogen substitution, including bromination, being a common strategy in medicinal chemistry to fine-tune lipophilicity and electronic properties to optimize binding affinity is well-established. The observed decrease in anti-inflammatory activity with substituents at the 7-position in one study implies a reduced binding affinity or less favorable interaction with the target involved in that specific biological response.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies Applied to 7-Bromobenzothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR methodologies aim to establish mathematical models that correlate chemical structure with biological activity. These methods can provide insights into the physicochemical properties and structural features that are important for activity and can help predict the activity of new compounds.

Rational Design and Lead Optimization Strategies Utilizing the 7-Bromo Position

Rational drug design and lead optimization involve the deliberate design and modification of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The insights gained from SAR studies, including the impact of substituents like the 7-bromo group, are fundamental to these processes.

Based on SAR data, if the 7-bromo substituent is found to contribute positively to the desired biological activity, it might be retained or considered in the design of new analogs. If it has a negative impact, as suggested in the anti-inflammatory example, strategies might involve replacing the bromine with a different substituent (e.g., other halogens, alkyl groups, electron-donating groups) or exploring substitution at other positions on the benzothiazole core.

The 7-position, like other positions on the benzothiazole ring, offers an opportunity for structural diversification. The introduction or modification of a substituent at this position can be part of a lead optimization strategy to:

Adjust lipophilicity to improve absorption, distribution, metabolism, and excretion (ADME) properties.

Modulate electronic properties to optimize interactions with the target.

Introduce steric bulk to improve binding affinity or selectivity, or to avoid unfavorable interactions.

Provide a handle for further chemical modifications or conjugation.

Computational and Theoretical Investigations of 7 Bromobenzothiazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules. DFT methods can accurately predict ground-state properties, including the energy of the ground state and its derivatives, which are essential for determining equilibrium structures unitn.it. These calculations provide insights into the distribution of electrons within a molecule, which directly influences its chemical behavior and reactivity mdpi.comekb.eg.

For benzothiazole (B30560) derivatives, DFT studies have been utilized to analyze geometry, electronic structure, and vibrational spectra nbu.edu.sa. Such calculations can reveal important electronic properties and reactivity indices, including the energies of the frontier molecular orbitals (HOMO and LUMO), the energy gap between them, dipole moment, electronegativity, chemical potential, hardness, softness, and electrophilicity index rsdjournal.orgnih.gov. The HOMO-LUMO energy gap, for instance, is a key indicator of kinetic stability and chemical reactivity; smaller gaps generally correlate with lower kinetic stability and higher reactivity nih.govmdpi.com.

DFT calculations can also provide information about local reactivity descriptors, such as charge distribution and Fukui functions, which help identify sites within the molecule that are prone to electrophilic or nucleophilic attack ekb.egrsdjournal.orgorientjchem.org. Studies on related benzothiazole structures have demonstrated the reliability of DFT in reproducing experimental data for structural parameters and vibrational frequencies, validating its use in predicting properties orientjchem.org. The electrostatic surface potential, derived from DFT calculations, further aids in visualizing the distribution of electronic charge and identifying potential reaction sites orientjchem.org.

While specific detailed research findings focusing solely on DFT calculations for the electronic structure and reactivity profiling of 7-Bromobenzothiazole itself were not extensively found in the search results, the general applicability of DFT to benzothiazole derivatives for these purposes is well-established ekb.egnbu.edu.sarsdjournal.orgnih.govorientjchem.org. The presence of the bromine atom in this compound is expected to influence the electronic distribution and potentially the reactivity compared to unsubstituted benzothiazole, effects that can be investigated computationally using DFT escholarship.org.

Molecular Docking Studies for Ligand-Target Interactions of this compound Derivatives

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to another (a receptor or target) to form a stable complex mdpi.comjscimedcentral.com. This method is crucial in drug discovery and design, as it helps to understand the potential interactions between a ligand and its biological target at an atomic level mdpi.comjscimedcentral.com. Molecular docking can predict the three-dimensional structure of the complex and estimate the binding affinity mdpi.comjscimedcentral.com.

For benzothiazole derivatives, molecular docking studies have been widely applied to investigate their interactions with various biological targets, particularly in the context of developing new therapeutic agents nih.govbiointerfaceresearch.comjmchemsci.com. These studies aim to identify how benzothiazole compounds bind to the active sites of proteins, the types of interactions involved (such as hydrogen bonds and hydrophobic interactions), and the potential binding energy nih.govbiointerfaceresearch.comjmchemsci.com.

While direct molecular docking studies specifically on this compound interacting with targets were not prominently featured in the search results, studies on other substituted benzothiazoles highlight the utility of this approach for this class of compounds nih.govbiointerfaceresearch.comjmchemsci.com. For example, molecular docking has been used to study the interaction of benzothiazole derivatives with enzymes like dihydroorotase, revealing key interactions with active site residues nih.gov. It has also been applied in the design of p56lck inhibitors, where docking provides information on binding patterns at the ATP binding site biointerfaceresearch.com. These studies demonstrate how molecular docking can provide valuable insights into the molecular basis of the biological activity of benzothiazole derivatives, which can be extended to the investigation of this compound and its modified forms.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecular systems over time nih.govdovepress.com. Unlike static docking studies, MD simulations allow researchers to observe the flexibility of molecules, conformational changes, and the dynamics of ligand-target interactions nih.govdovepress.commpg.de. This is particularly important for understanding how proteins and other biomolecules change shape and how ligands bind and unbind nih.govdovepress.commpg.de.

MD simulations can be used to study the stability and dynamics of protein-ligand complexes, providing a more realistic picture of the binding process than docking alone biointerfaceresearch.comnih.gov. They can help elucidate binding pathways, predict binding affinities, and analyze the conformational landscapes of molecules nih.govdovepress.com. For instance, MD simulations have been used to investigate the stability of protein-inhibitor complexes and to understand the structural requirements for inhibition biointerfaceresearch.com.

While specific MD simulation studies focused on the conformational analysis or binding dynamics of this compound were not found in the search results, the application of MD simulations to study the dynamics of benzothiazole derivatives interacting with biological targets is a relevant area of research biointerfaceresearch.com. MD simulations can provide detailed atomic-level analysis of the dynamics involved in ligand binding and the resulting conformational changes in the target mdpi.com. This approach can be valuable for understanding how the presence of the bromine atom in this compound might influence its flexibility or its interactions with potential binding partners.

Prediction of Reaction Pathways and Mechanistic Insights for this compound Transformations

Quantum chemical calculations, such as DFT, are capable of estimating chemical reaction pathways, including the energies of transition states, which are critical for understanding reaction kinetics and mechanisms nih.govresearchgate.net. These calculations can reveal detailed reaction processes, from elementary steps to complex catalytic cycles nih.gov.

Emerging Research Frontiers and Future Directions for 7 Bromobenzothiazole

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzothiazole (B30560) derivatives has long been a subject of chemical research, but the focus is increasingly shifting towards green and sustainable methodologies. nih.gov Traditional methods for synthesizing 7-Bromobenzothiazole often involve multi-step processes starting from precursors like 7-bromo-benzothiazol-6-ylamine, utilizing reagents such as sodium nitrite and hypophosphorous acid. chemicalbook.comechemi.com While effective, these routes can involve harsh conditions and generate significant waste.

Current research frontiers are aimed at aligning the synthesis of this compound with the principles of green chemistry. hilarispublisher.commdpi.com Inspired by recent advances in the broader synthesis of benzothiazoles, new routes are being explored that offer higher efficiency and a reduced environmental footprint. mdpi.com These include:

Visible-Light-Promoted Synthesis : The use of visible light as a clean energy source to promote the cyclization of 2-aminothiophenols with aldehydes presents a promising, metal-free approach that could be adapted for 7-bromo substituted precursors. nih.govmdpi.com

Enzymatic Catalysis : Biocatalysts, such as the enzyme laccase, have been successfully used for the condensation of 2-aminothiophenol with aryl-aldehydes at room temperature, offering a mild and highly selective synthetic route. nih.govmdpi.com

Aqueous Synthesis : The development of synthetic methods that proceed in water instead of organic solvents is a key goal of sustainable chemistry. An efficient, one-step synthesis of benzothiazole-2-thiols using tetramethylthiuram disulfide in water has been described, showcasing the potential for aqueous-phase synthesis of related structures. rsc.org

The adaptation of these modern techniques to produce this compound is a key area of ongoing research, aiming to make this valuable compound more accessible and its production more environmentally benign.

| Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Diazotization | 7-bromo-benzothiazol-6-ylamine, NaNO₂, H₃PO₂ | Established procedure | chemicalbook.comechemi.com |

| Visible-Light Promoted | Blue LED, air atmosphere, metal-free | Sustainable, energy-efficient, mild conditions | nih.gov |

| Enzymatic Catalysis | Laccase catalyst, room temperature | High selectivity, environmentally friendly | mdpi.com |

| Aqueous Phase Synthesis | Reaction performed in water | Reduces use of volatile organic compounds (VOCs) | rsc.org |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The bromine atom at the 7-position of the benzothiazole ring is not merely a substituent; it is a versatile functional handle that unlocks a vast array of chemical transformations. The primary focus of current research is to leverage the C(sp²)–Br bond for constructing more complex molecular architectures through cross-coupling reactions. nih.gov This reactivity is fundamental to its role as a molecular scaffold.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for C-C and C-heteroatom bond formation. hilarispublisher.com It is well-established that brominated aromatic and heteroaromatic compounds are excellent substrates for these transformations. researchgate.netresearchgate.net Consequently, this compound is an ideal candidate for reactions such as:

Suzuki-Miyaura Coupling : Reaction with arylboronic acids or esters to form C-C bonds, enabling the synthesis of biaryl structures. nih.gov

Negishi and Stille Coupling : The use of organozinc and organotin reagents, respectively, to introduce alkyl, alkenyl, or aryl groups. researchgate.net

Buchwald-Hartwig Amination : The formation of C-N bonds by coupling with various amines, crucial for the synthesis of many biologically active compounds.

Beyond established methods, future research aims to explore more novel transformations. This includes investigating the potential for photocatalytic reactions that can activate the C-Br bond under mild conditions or exploring C-H activation at other positions on the benzothiazole ring, where the bromo group may exert a directing or electronic influence. The selective functionalization of this compound through these modern synthetic methods is key to unlocking its full potential as a precursor for new materials and pharmaceuticals.

| Reaction Name | Coupling Partner | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C (Aryl-Aryl) | Synthesis of conjugated materials, pharmaceutical intermediates |

| Heck | Alkene | C-C (Aryl-Vinyl) | Creation of styrenic derivatives for polymers and probes |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Building blocks for extended π-systems, click chemistry |

| Buchwald-Hartwig | Amine | C-N | Access to novel aniline (B41778) derivatives for medicinal chemistry |

| C-S Coupling | Thiol | C-S | Synthesis of thioethers with potential biological activity |

Integration of this compound into Multi-Component and Supramolecular Systems

The drive for synthetic efficiency has led to a growing interest in multi-component reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. nih.govuniba.it The benzothiazole scaffold, particularly 2-aminobenzothiazole (B30445), has proven to be a valuable component in various MCRs for generating diverse heterocyclic libraries. nih.govbeilstein-journals.org

While not a direct participant in many named MCRs itself, this compound represents a strategic building block for this field. Researchers are exploring two primary avenues for its integration:

Post-MCR Functionalization : Using a benzothiazole derivative in an MCR while the 7-bromo substituent is kept intact. The bromo-group then serves as a point for subsequent diversification via the cross-coupling reactions discussed previously, allowing for the rapid generation of a library of complex analogues.

Pre-MCR Modification : The bromo group can be synthetically converted into a functional group that can actively participate in an MCR (e.g., an amine, aldehyde, or carboxylic acid). This turns this compound into a versatile precursor for custom-designed MCR components.

In the realm of supramolecular chemistry, the rigid, planar structure of the benzothiazole ring system makes it an attractive candidate for constructing ordered, non-covalent assemblies. These systems are held together by forces such as π-π stacking and hydrogen bonding. The bromine atom on this compound can introduce an additional, highly directional interaction known as halogen bonding, which can be used to control the self-assembly of molecules into complex, functional architectures like liquid crystals or organic gels.

Advanced Applications in Bioimaging and Diagnostic Research

Perhaps the most exciting frontier for this compound is in the development of advanced molecular probes for bioimaging and diagnostics. The benzothiazole core is inherently fluorescent and its derivatives are widely used to construct probes that can detect specific ions, molecules, and biological processes. researchgate.netresearchgate.net The rigid, π-conjugated system of benzothiazole provides a robust fluorophore scaffold whose photophysical properties can be finely tuned. researchgate.net

Research has demonstrated the utility of benzothiazole-based probes for a variety of targets:

Mitochondrial Imaging : A hydroxythiophene-conjugated benzothiazole derivative was developed as a fluorescent probe for functional mitochondria imaging, capable of responding to pH changes within the mitochondrial matrix. nih.gov

Ion Detection : A novel benzothiazole-based probe was synthesized for the efficient "on-off-on" detection of Cu²⁺ and S²⁻ ions and the enhanced fluorescence detection of Zn²⁺, with applications in live cell imaging. nih.gov

Biothiol Sensing : Probes based on related benzothiadiazole structures have been designed for the highly selective "turn-on" detection of glutathione (GSH) over other biothiols like cysteine, which is crucial for studying cellular redox states. ifmmi.com

In this context, this compound serves as a pivotal intermediate. The C7-Br bond is a key synthetic handle that allows for the covalent attachment of various recognition moieties (e.g., chelators for metal ions, reactive groups for biothiols) or other functional groups to modulate the probe's solubility, targeting ability, and fluorescence properties. The ability to precisely modify the benzothiazole scaffold at this position via cross-coupling chemistry is critical for creating the next generation of highly specific and sensitive diagnostic tools. nih.gov

| Probe Derivative Class | Target Analyte | Fluorescence Response | Sensing Mechanism | Application |

|---|---|---|---|---|

| Hydroxy-benzothiazole | Mitochondrial pH | Enhanced emission at basic pH | Excited-State Intramolecular Proton Transfer (ESIPT) | Functional Mitochondrial Imaging nih.gov |

| Benzothiazole-hydrazide | Cu²⁺ / S²⁻ / Zn²⁺ | "On-Off-On" for Cu²⁺/S²⁻, "On" for Zn²⁺ | Chelation Enhanced Fluorescence (CHEF), ICT | Live Cell Ion Imaging nih.gov |

| Benzothiadiazole-amine | Glutathione (GSH) | "Turn-On" | Smiles Rearrangement | Selective biothiol detection in cells ifmmi.com |

Q & A

Q. What are the recommended synthetic routes for 7-Bromobenzothiazole, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via direct bromination of benzothiazole derivatives using brominating agents like (N-bromosuccinimide) under controlled conditions. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with brominated aryl halides are effective for introducing substituents. For example, bromination at the 7-position requires precise temperature control (0–5°C) to avoid over-bromination. Yields typically range from 60–85% depending on solvent polarity and catalyst loading .

- Table 1 : Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Bromination | , , 0°C | 72 | 98 |

| Suzuki Cross-Coupling | , KCO, DMF | 85 | 99 |

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are critical for confirming the bromine substitution pattern. The deshielding effect of bromine at C7 results in distinct peaks (e.g., -NMR: δ 7.8–8.2 ppm for aromatic protons) .

- X-ray Crystallography : Single-crystal studies reveal bond angles and intermolecular interactions. For example, the C-Br bond length in this compound is ~1.89 Å, consistent with sp-hybridized carbons .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (e.g., , MW = 244.1 g/mol) .

Q. What are the stability and storage requirements for this compound in laboratory settings?

- Methodological Answer :

- Stability : The compound is sensitive to light and moisture. Decomposition occurs above 150°C, forming brominated byproducts.

- Storage : Store in amber glass vials under inert gas (N or Ar) at –20°C. Avoid contact with strong oxidizers (e.g., HNO) to prevent exothermic reactions .

Advanced Research Questions

Q. How do structural modifications at the 7-position of benzothiazole impact biological activity in drug discovery?

- Methodological Answer : Bromine at C7 enhances electrophilicity, improving binding to biological targets (e.g., kinase inhibitors). Structure-activity relationship (SAR) studies show that electron-withdrawing groups at C7 increase antimicrobial potency. For instance, this compound derivatives exhibit IC values <10 μM against Candida albicans due to enhanced membrane permeability .

- Table 2 : Biological Activity of Derivatives

| Derivative | Target Microbe | IC (μM) |

|---|---|---|

| 7-Bromo-2-amino-BT | C. albicans | 8.5 |

| 7-Bromo-6-fluoro-BT | Staphylococcus aureus | 12.3 |

Q. What computational strategies are used to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density at C7, predicting regioselectivity in reactions with amines or thiols. The LUMO energy (–1.8 eV) indicates high susceptibility to nucleophilic attack. Molecular docking further identifies binding hotspots in enzyme active sites (e.g., urease inhibition) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst purity, or reaction time. Systematic optimization using Design of Experiments (DoE) identifies critical factors. For example, increasing DMF volume from 10 mL to 25 mL improves Suzuki coupling yields by 15% due to better solubility of Pd catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |